DNA Duplex Destabilization: Cytosine 1-Oxide vs. Unmodified Cytosine and Adenine N-Oxide
Cytosine 1-oxide (Co) dramatically destabilizes DNA duplexes compared to unmodified cytosine. In a 14-mer duplex (dA7GA6/dT6CT7), the Co–G base pair exhibited a Tm of 30.5 °C, a drop of 16.6 °C relative to the natural C–G base pair (Tm = 47.1 °C) [1]. For context, the analogous N-oxidized adenine base Ao produced a Tm drop of 11.5 °C for the Ao–T pair versus natural A–T, indicating that cytosine N-oxidation causes more severe duplex disruption than adenine N-oxidation [1]. The Co–A mismatch showed only a 0.6 °C decrease compared to the C–A mismatch, demonstrating that this modified base largely abolishes the energetic discrimination between correct and incorrect pairing partners [1].
| Evidence Dimension | Thermal stability (melting temperature, Tm) of DNA duplexes containing modified base pairs |
|---|---|
| Target Compound Data | Co–G Tm = 30.5 °C (ΔTm = –16.6 °C vs. C–G); Co–A ΔTm = –0.6 °C vs. C–A |
| Comparator Or Baseline | Natural C–G Tm = 47.1 °C; Adenine N-oxide Ao–T ΔTm = –11.5 °C vs. A–T; Natural C–A mismatch baseline |
| Quantified Difference | Co causes 16.6 °C drop in matched pair stability (vs. 11.5 °C for Ao); near-complete loss of mismatch discrimination (ΔΔTm ≈ 0.6 °C) |
| Conditions | 14-mer DNA duplex (dA7GA6/dT6CT7) in standard buffer; UV melting at 260 nm, heating/cooling rate 0.5 °C/min; pH 7.0 |
Why This Matters
Users requiring a model of oxidative base damage that potently disrupts DNA duplex integrity will find cytosine 1-oxide uniquely suited, as it produces a 44% greater TM depression than adenine N-oxide, providing a wider dynamic range for experimental readouts.
- [1] Tsunoda H, Kudo T, Masaki Y, Ohkubo A, Seio K, Sekine M. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions. Nucleic Acids Res. 2011;39(7):2995-3004. doi:10.1093/nar/gkq914 View Source
